molecular formula C13H11F2N3O B2956190 N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 2361639-34-9

N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No. B2956190
CAS RN: 2361639-34-9
M. Wt: 263.248
InChI Key: NMKYOXUFJXSTQE-UHFFFAOYSA-N
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Description

N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide exerts its effects by binding to the luminal domain of VGLUT1, which is responsible for the transport of glutamate into synaptic vesicles. This binding inhibits the uptake of glutamate into vesicles, leading to a decrease in glutamate release from presynaptic terminals. This, in turn, affects synaptic transmission and plasticity, which can have downstream effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit glutamate release from synaptosomes and decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons. In vivo studies have shown that it can reduce the release of glutamate in the prefrontal cortex and decrease the amplitude of evoked field potentials in the hippocampus.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is its selectivity for VGLUT1, which allows for the specific modulation of glutamate release. This can be useful in studying the role of glutamate in various physiological and pathological conditions. However, one limitation is that it may not be suitable for all experiments, as it may affect other aspects of synaptic transmission and plasticity in addition to glutamate release.

Future Directions

There are a number of potential future directions for research on N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its use as a tool for studying the role of glutamate in learning and memory processes. Additionally, further research is needed to fully elucidate the effects of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide on synaptic transmission and plasticity, as well as its potential side effects and limitations.

Synthesis Methods

N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the reaction of 1-phenyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-yn-1-amine. The second step involves the reaction of this intermediate with acetic anhydride and a base to yield N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide.

Scientific Research Applications

N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles. Glutamate is a major neurotransmitter in the brain, and VGLUT1 plays a critical role in regulating its release. By inhibiting VGLUT1, N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide can modulate glutamate release and thus affect synaptic transmission and plasticity.

properties

IUPAC Name

N-[5-(difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-2-11(19)17-10-8-16-18(12(10)13(14)15)9-6-4-3-5-7-9/h2-8,13H,1H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKYOXUFJXSTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(N(N=C1)C2=CC=CC=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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